molecular formula C23H21N3OS B2623598 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide CAS No. 1795210-70-6

2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide

Cat. No.: B2623598
CAS No.: 1795210-70-6
M. Wt: 387.5
InChI Key: HFPOUWREZCOSQL-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold substituted with an ethylsulfanyl group at position 2, linked to a phenyl ring bearing an 8-methylimidazo[1,2-a]pyridin-2-yl group. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stacking properties. The ethylsulfanyl moiety may enhance lipophilicity and influence metabolic stability compared to oxygenated analogs .

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-3-28-21-13-7-5-11-18(21)23(27)25-19-12-6-4-10-17(19)20-15-26-14-8-9-16(2)22(26)24-20/h4-15H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPOUWREZCOSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide typically involves multiple steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the ethylsulfanyl group: This step often involves the use of ethylthiol or ethylsulfanyl chloride in the presence of a base.

    Coupling with benzamide: The final step involves coupling the substituted imidazo[1,2-a]pyridine with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from imidazo[1,2-a]pyridine structures exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer progression. For instance, similar compounds have shown efficacy against gastrointestinal stromal tumors by targeting c-KIT kinase mutations . The potential of 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide in inhibiting cancer cell proliferation is currently under investigation.

Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi. The evaluation methods include minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria . The presence of the ethylsulfanyl group may enhance its interaction with microbial targets.

Case Study 1: Anticancer Evaluation

In a study focused on imidazo[1,2-a]pyridine derivatives, compounds were synthesized and screened for their ability to inhibit cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapy agents, suggesting a promising therapeutic profile . While specific data on 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is limited, its structural similarity to effective compounds warrants further exploration.

Case Study 2: Antimicrobial Screening

Another study evaluated a series of sulfamoyl derivatives for their antimicrobial properties. Compounds were tested against multiple pathogens using agar diffusion methods. Some derivatives exhibited significant antibacterial and antifungal activities, indicating that modifications in the compound's structure could lead to enhanced efficacy . This suggests that 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide may also be effective in similar applications.

Summary Table of Applications

Application TypeDescriptionRelated CompoundsObserved Effects
AnticancerInhibition of c-KIT kinase mutationsImidazo[1,2-a]pyridine derivativesLower IC50 compared to standard drugs
AntimicrobialActivity against bacterial strainsSulfamoyl derivativesSignificant antibacterial/fungal effects

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and imidazo[1,2-a]pyridine moieties can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups Potential Applications References
Target Compound Imidazo[1,2-a]pyridine + benzamide - 8-Methyl on imidazo[1,2-a]pyridine
- Ethylsulfanyl at C2 of benzamide
C22H21N3O2S Sulfur-linked ethyl, benzamide Kinase inhibition (speculative)
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (S8) Imidazo[1,2-a]pyridine + benzamide - 4-Chlorophenyl at C2 of imidazo ring
- N-methylbenzamide
C21H16ClN3O Chlorophenyl, methylamide Anticancer (implied by structural class)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine + benzamide - 8-Bromo on imidazo ring
- 4-Fluoro on phenyl
C20H13BrFN3O Bromine, fluorine Metabolic stability enhancement
2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide Imidazo[1,2-a]pyridine + sulfonamide - 2,5-Dimethoxybenzenesulfonamide
- 8-Methyl on imidazo ring
C23H22N4O4S Sulfonamide, methoxy Solubility modulation
3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyridine + benzamide - 3,4,5-Trimethoxy on benzamide
- 8-Methyl on imidazo ring
C24H23N3O4 Methoxy groups Improved aqueous solubility

Key Differences in Pharmacological Properties

Lipophilicity and Solubility :

  • The ethylsulfanyl group in the target compound increases logP compared to oxygenated analogs (e.g., methoxy-substituted compounds in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Sulfonamide derivatives (e.g., ) exhibit higher solubility due to ionizable sulfonamide groups, whereas halogenated analogs () prioritize metabolic stability .

Binding Interactions: The imidazo[1,2-a]pyridine core facilitates π-π stacking and hydrogen bonding in kinase inhibitors (e.g., pruvonertinib in ) . The ethylsulfanyl group may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from the hydrogen-bond donor capacity of amides or sulfonamides .

Synthetic Accessibility :

  • Halogenated analogs (e.g., 8-bromo in ) require bromination steps, while methoxy groups () involve alkylation or nucleophilic substitution .
  • The target compound’s ethylsulfanyl group can be introduced via thiol-ene coupling or nucleophilic displacement .

Comparative Activity Data (Speculative)

  • Kinase Inhibition : Pruvonertinib () demonstrates EGFR inhibition via its imidazo[1,2-a]pyridine scaffold, implying similar targets for the ethylsulfanyl analog .
  • Antiproliferative Effects : Chlorophenyl-substituted S8 () and brominated derivatives () show activity in preclinical cancer models .

Biological Activity

The compound 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an ethylsulfanyl group and an imidazo[1,2-a]pyridine moiety. The structural complexity contributes to its potential biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Studies have shown that compounds related to imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance, derivatives have been noted for their ability to induce apoptosis in various cancer cell lines through mechanisms involving the regulation of apoptotic pathways and reactive oxygen species (ROS) generation.

  • Case Study : A study demonstrated that benzofuroxan derivatives related to imidazo[1,2-a]pyridine effectively induced intrinsic apoptosis in melanoma cells by modulating AKT/BIM signaling pathways. This suggests a potential mechanism for the anticancer activity of similar compounds .

Antimicrobial Activity

Compounds within this chemical class have also shown promise as antimicrobial agents. Their ability to inhibit bacterial growth has been attributed to their interaction with microbial enzymes or cellular structures.

  • Research Findings : In vitro studies indicate that certain imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties, making them candidates for further development as therapeutic agents against resistant bacterial strains.

The biological activity of 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide can be attributed to several mechanisms:

  • Apoptosis Induction : It triggers apoptosis in cancer cells through mitochondrial pathways and the activation of caspases.
  • ROS Generation : The compound promotes oxidative stress within cells, leading to cell death in cancerous tissues.
  • Targeting Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
AntimicrobialInhibits bacterial enzyme function
Modulation of signaling pathwaysAlters AKT/BIM signaling

Q & A

Q. What are the optimal synthetic routes for 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide, and how can low yields in coupling reactions be addressed?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Preparation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones.
  • Step 2 : Suzuki-Miyaura coupling to attach the phenylbenzamide moiety .
  • Step 3 : Thioether formation using ethyl mercaptan under basic conditions.
    To address low yields in coupling steps, optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction solvents (DMF vs. THF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC is recommended .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry of the imidazo[1,2-a]pyridine ring and thioether linkage (e.g., δ 2.5–3.0 ppm for SCH₂CH₃ protons) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z ~420).
  • Elemental Analysis : Validate empirical formula (C₂₃H₂₂N₃OS) .

Q. How can researchers evaluate the compound’s preliminary biological activity?

  • Methodological Answer :
  • In vitro assays : Screen for kinase inhibition (e.g., COX-2 selectivity assays) using fluorescence polarization or ELISA .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular uptake variability. Use:
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) under standardized conditions.
  • Metabolic stability assays : Compare hepatic microsomal degradation rates to correlate in vitro vs. in vivo activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :
  • Systematic substituent variation : Modify the ethylsulfanyl group (e.g., replace with methylsulfonyl) to assess impact on solubility and target binding .
  • Molecular docking : Use software (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site) .
  • Free-Wilson analysis : Statistically correlate substituent changes with IC₅₀ values .

Q. What protocols ensure accurate quantification of environmental persistence and degradation pathways?

  • Methodological Answer :
  • Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS/MS .
  • Photolysis assays : Expose to UV light (254 nm) and identify byproducts (e.g., sulfoxide derivatives) .
  • Soil microcosm experiments : Track mineralization rates using ¹⁴C-labeled analogs .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine data with SHELXL to confirm bond angles (e.g., C-S-C ~105°) and planarity of the benzamide moiety .

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